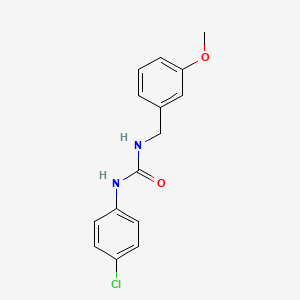![molecular formula C14H13Cl2N3O3 B5159237 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid, also known as DCPA, is a synthetic compound used in scientific research. It is a pyrazole derivative that has been extensively studied for its potential as an herbicide. However, it has also shown promise in other areas of research, including as a potential therapeutic agent for various diseases. In
Wissenschaftliche Forschungsanwendungen
4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid has been studied extensively for its potential as an herbicide, and has shown efficacy against a wide range of weeds. However, it has also shown promise in other areas of research. For example, this compound has been shown to have anti-inflammatory properties, and has been investigated for its potential as a therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Wirkmechanismus
The exact mechanism of action of 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid is not fully understood, but it is thought to work by inhibiting the activity of a key enzyme involved in the biosynthesis of certain amino acids. This leads to the accumulation of toxic intermediates and ultimately cell death. Additionally, this compound has been shown to have anti-inflammatory properties, possibly through inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
In addition to its potential as an herbicide and therapeutic agent, this compound has also been studied for its effects on various biochemical and physiological processes. For example, it has been shown to inhibit the growth of certain bacteria and fungi, and has been investigated for its potential as an antimicrobial agent. Additionally, this compound has been shown to have antioxidant properties, and has been studied for its potential as a protective agent against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient choice for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential as an anti-cancer agent. Finally, research is needed to develop more efficient synthesis methods for this compound and other pyrazole derivatives, which could lead to the development of new compounds with even greater potential for use in scientific research.
Synthesemethoden
4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzyl bromide with 1H-pyrazole-4-carboxylic acid, followed by the addition of butyl acrylate and subsequent hydrolysis of the resulting ester. The final product is obtained through acidification and purification steps.
Eigenschaften
IUPAC Name |
4-[[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3/c15-10-2-1-9(12(16)5-10)7-19-8-11(6-17-19)18-13(20)3-4-14(21)22/h1-2,5-6,8H,3-4,7H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWVHVGTMXKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5159156.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5159159.png)
![1-(2-methoxyphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159174.png)
![2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5159175.png)


![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5159201.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![2-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5159216.png)
![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)
![2-mercapto-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5159252.png)

